A Technical Guide to the Physical Properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
A Technical Guide to the Physical Properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Introduction
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—possessing hydroxyl, aldehyde, and bromo groups on a sterically hindered aromatic scaffold—makes it a versatile precursor for the synthesis of complex molecules, including Schiff base ligands, macrocycles, and novel heterocyclic systems. Understanding its fundamental physical properties is paramount for its effective use in reaction design, purification, and materials science applications.
This guide provides a comprehensive overview of the core physical, crystallographic, and spectroscopic properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. We will delve into experimentally determined data, provide detailed protocols for property validation, and offer insights grounded in the compound's unique molecular structure.
Part 1: Physicochemical and Crystallographic Properties
The foundational physical and structural characteristics of a compound dictate its behavior in both chemical reactions and solid-state formulations. The data presented here are derived from vendor specifications and peer-reviewed crystallographic studies.
Summary of Physical Properties
The key physicochemical identifiers and properties for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | N/A |
| Synonyms | 3-Bromo-5-tert-butylsalicylaldehyde | [1] |
| CAS Number | 119646-68-3 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |
| Molecular Weight | 257.11 g/mol | [2] |
| Physical Form | Solid, powder or crystals | [1] |
| Melting Point | 81 - 83 °C | [1] |
| Boiling Point | 261.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.409 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.583 (Predicted) | [1] |
Molecular and Crystal Structure
The precise three-dimensional arrangement of atoms was elucidated via single-crystal X-ray diffraction, providing profound insights into the molecule's stability and conformation.[2][3]
The compound crystallizes in an orthorhombic system with the space group Pbca .[3] This crystallographic information is crucial for solid-state characterization and polymorphism studies. The molecular conformation is significantly stabilized by a strong intramolecular O—H···O hydrogen bond between the phenolic hydroxyl group and the oxygen of the adjacent aldehyde group.[2][3] This interaction locks the functional groups in a pseudo-six-membered ring, enforcing a high degree of planarity across all non-hydrogen atoms of the salicylaldehyde core.[2] This structural rigidity has direct implications for its reactivity and its ability to act as a chelating ligand.
Key Crystallographic Parameters: [2]
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System: Orthorhombic
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Space Group: Pbca
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Unit Cell Dimensions:
-
a = 9.9727 Å
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b = 12.174 Å
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c = 18.558 Å
-
-
Volume (V): 2253.0 ų
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Molecules per unit cell (Z): 8
Part 2: Predicted Spectroscopic Features
While experimental spectra for this specific compound are not widely available in public databases, its spectroscopic features can be reliably predicted based on its known structure. These predictions are essential for researchers to confirm the identity and purity of synthesized or purchased material.
¹H NMR Spectroscopy
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:
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Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.5 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group.
-
Hydroxyl Proton (-OH): A broad singlet in the range of δ 11.0-12.0 ppm . The significant downfield shift is a direct consequence of the strong intramolecular hydrogen bonding to the aldehyde oxygen.
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Aromatic Protons (-ArH): Two doublets in the aromatic region (δ 7.0-8.0 ppm ). These two protons are on the benzene ring and will appear as distinct signals that split each other (ortho-coupling).
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tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, located upfield around δ 1.3-1.5 ppm , characteristic of the magnetically equivalent methyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide a map of the carbon framework:
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Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded, appearing around δ 190-195 ppm .
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Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) will be the most shielded, while the carbon bearing the bromine (C-Br) and the aldehyde (C-CHO) will also be clearly identifiable.
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tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (δ 30-40 ppm ) and one for the three equivalent methyl carbons (δ 25-35 ppm ).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups:
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O-H Stretch: A very broad and weak band from 2500-3200 cm⁻¹ , characteristic of a strongly hydrogen-bonded phenol.
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C-H Stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹ (~2960 cm⁻¹ ) from the tert-butyl group.
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C=O Stretch (aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹ . The frequency is slightly lowered from a typical aldehyde due to conjugation with the aromatic ring and the intramolecular hydrogen bond.
-
C=C Stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹ .
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry:
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Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 256 and 258. The presence of a single bromine atom results in a characteristic M⁺ and M+2 isotopic pattern of nearly 1:1 intensity, which is a definitive indicator of the compound's identity.
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Fragmentation: Common fragmentation pathways would include the loss of a methyl group (-15 amu) from the tert-butyl moiety and the loss of the aldehyde group (-29 amu).
Part 3: Experimental Methodologies for Property Determination
Scientific integrity demands that physical properties are not just reported but are verifiable. The following protocols outline the standard, self-validating procedures for determining the key properties discussed.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities. This protocol uses a modern digital apparatus for precision and objectivity.
Step-by-Step Protocol:
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Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula to ensure uniform heat transfer.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.
-
Rapid Scan (Optional but recommended): Set a rapid heating ramp (~10-20 °C/min) to quickly find the approximate melting temperature.
-
Precise Measurement: Using a fresh capillary, set the starting temperature to ~15 °C below the approximate melting point found in the rapid scan.
-
Data Collection: Set the heating ramp rate to a slow value (1-2 °C/min ) to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two values is the melting range.
Caption: Workflow for precise melting point determination.
Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid. The protocol involves growing a suitable crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.
Step-by-Step Protocol:
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Crystal Growth: Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) in a loosely covered vial. The goal is to grow a single, defect-free crystal of 0.1-0.3 mm in size.
-
Crystal Selection & Mounting: Under a microscope, select a well-formed crystal and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection:
-
Mount the goniometer on the diffractometer (e.g., a Bruker SMART APEXII).[2]
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam (e.g., Mo Kα radiation).[2]
-
Collect a series of diffraction images (frames) while rotating the crystal through various angles (ω and φ scans).[3]
-
-
Data Processing:
-
Integrate the raw diffraction data to determine the intensities and positions of the reflections.
-
Solve the crystal structure using direct methods or Patterson functions to obtain an initial electron density map and atomic model.
-
-
Structure Refinement:
-
Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final refined model is validated by metrics like the R-factor, which indicates the goodness of fit between the calculated and observed data.[2]
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Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 4: Solubility Profile
Qualitative Assessment: A quantitative solubility profile has not been published. However, based on its molecular structure—a large, non-polar tert-butyl group and aromatic ring combined with polar hydroxyl and aldehyde functionalities—a qualitative assessment can be made.
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High Solubility: Expected in moderately polar to non-polar organic solvents such as chloroform (CHCl₃), dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.
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Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. A related compound, 3,5-di-tert-butylsalicylaldehyde, is reported to be soluble in methanol and DMSO.[4]
-
Low to Insoluble: Expected in highly non-polar solvents like hexanes and highly polar solvents like water.
Experimental Protocol for Qualitative Solubility Determination:
-
Add ~10 mg of the compound to a small test tube.
-
Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating.
-
Observe for dissolution.
-
Categorize solubility as:
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Soluble: Dissolves completely in < 1 mL of solvent.
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Slightly Soluble: Partial dissolution or requires > 1 mL of solvent.
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Insoluble: No visible dissolution.
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Part 5: Safety and Handling
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde should be handled with appropriate care in a laboratory setting.
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Hazard Classification: Warning. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
Conclusion
References
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Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. Available at: [Link]
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LookChem (n.d.). Cas 119646-68-3, 3-BROMO-5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE. LookChem. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. PubChem. Available at: [Link]
-
Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E, E67, o3375. Available at: [Link]
-
Balasubramani, V., et al. (2011). Supporting Information for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Available at: [Link]
